2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2,3-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-12-8-5-7-11(15(12)24-2)17(22)20-18-14(16(19)21)10-6-3-4-9-13(10)25-18/h5,7-8H,3-4,6,9H2,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWZUOECHKUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, typically involves multi-step reactions starting from simple precursors. One common method involves the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Oncology
The compound's ability to inhibit FLT3 has been extensively studied in the context of cancer therapy:
- Case Study : In vitro studies demonstrated that 2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide effectively reduced the proliferation of FLT3-mutated AML cells. This suggests that it may be beneficial as a targeted therapy in patients with specific FLT3 mutations.
Pharmacological Studies
Research has shown that compounds with similar structures can influence apoptosis pathways:
- Study Findings : Compounds structurally related to this compound have been linked to modulation of signaling cascades associated with inflammation and pain perception. This opens avenues for exploring its use in treating inflammatory diseases.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications:
- Synthesis Pathway : The synthesis may include steps such as activation of carboxylic acids using thionyl chloride and subsequent coupling reactions with amines. This flexibility in synthesis allows researchers to create derivatives with potentially enhanced biological activity.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for the stimulator of interferon genes (STING) pathway, leading to the activation of immune responses . The compound can bind to the STING protein, triggering downstream signaling pathways such as the IRF and NF-κB pathways, which result in the production of type I interferons and proinflammatory cytokines .
Comparison with Similar Compounds
Key Observations :
- Methoxy Group Positioning: The 2,3-dimethoxy configuration in TCS 359 optimizes Flt-3 binding through hydrogen bonding with kinase domain residues . Trimethoxy derivatives (3,4,5) exhibit reduced selectivity due to non-specific hydrophobic interactions .
- Bioactivity Shifts: Substitution with non-aromatic groups (e.g., acetyl or chloropropanamido) abolishes Flt-3 inhibition but introduces cytostatic or antimicrobial effects .
Azomethine and Heterocyclic Derivatives
Azomethine derivatives, synthesized via condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes, demonstrate divergent pharmacological profiles:
Key Observations :
- Schiff Bases: Compound I (2-[(4-methoxyphenyl)methylene]amino derivative) shows MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans .
- Heterocyclization : Cyclization of azomethines into pyrimidine-ones enhances anti-tyrosinase activity, likely due to improved planarity and metal chelation capacity .
Biological Activity
2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiophenes, characterized by a bicyclic structure that includes both benzene and thiophene rings. The presence of the dimethoxybenzamido group enhances its chemical reactivity and biological profile.
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 360.43 g/mol
- CAS Number : 301305-73-7
- InChI Key : FSPQCTGGIANIJZ-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds within the benzothiophene class exhibit a variety of biological activities, including:
- Anticancer Properties : Some derivatives have shown promising results as inhibitors of fms-like tyrosine kinase 3 (FLT3), a critical target in hematological malignancies. The inhibition of FLT3 can disrupt cancer cell proliferation and survival pathways.
- Analgesic Effects : Studies have demonstrated that certain derivatives of benzothiophene compounds possess analgesic properties. For instance, a related compound was tested using the "hot plate" method on mice and showed significant analgesic activity compared to standard drugs like metamizole .
- Antimicrobial Activity : The structural characteristics of benzothiophenes contribute to their potential as antimicrobial agents. Research has indicated that modifications in the substituents can influence their efficacy against various bacterial strains .
Case Study 1: Anticancer Activity
A study focused on the synthesis of various benzothiophene derivatives, including this compound, revealed significant inhibitory effects against FLT3. The research utilized cell viability assays to assess the effectiveness of these compounds in inhibiting cancer cell growth. Results indicated a dose-dependent response with IC50 values in the low micromolar range, suggesting strong potential for therapeutic applications in oncology.
Case Study 2: Analgesic Effects
In another investigation into the analgesic properties of benzothiophene derivatives, researchers employed the "hot plate" test on outbred white mice. The compound demonstrated a notable reduction in pain response times compared to control groups. This study highlighted the efficacy of the compound as a potential analgesic agent and suggested further exploration into its mechanisms of action .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |
|---|---|---|---|
| This compound | C18H20N2O4S | 360.43 g/mol | Anticancer, Analgesic |
| Ethyl 2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C18H20N2O4S | 360.43 g/mol | FLT3 Inhibitor |
| 2-(3,4-dimethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C21H26N2O5S | 418.5 g/mol | Antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
- Methodology : The compound is typically synthesized via a multi-step approach. First, the benzothiophene core is functionalized through condensation reactions. For example, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be reacted with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., pyridine or DMF) to introduce the benzamido group. Subsequent hydrolysis of the ethyl ester to the carboxamide is achieved using aqueous ammonia or lithium hydroxide .
- Key Considerations : Reaction temperature (often 80–100°C) and stoichiometric control of the acylating agent are critical to avoid side products like over-acylated derivatives.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution ensures purity (>98%) .
- Spectroscopy : H and C NMR confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, tetrahydrobenzo protons at δ 1.5–2.5 ppm). IR spectroscopy verifies carboxamide N-H stretches (~3300 cm) and carbonyl bands (~1650 cm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] calculated for CHNOS: 385.12) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., MAPK or EGFR) using fluorescence-based assays with ATP-competitive substrates.
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM to determine IC values .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess aqueous solubility, a critical parameter for in vivo studies .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in the benzothiophene core?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals the planarity of the benzothiophene ring and dihedral angles between the dimethoxybenzamido group and the core. For example, in ethyl 2-benzamido derivatives, the amide group forms a 15–20° angle with the benzothiophene plane, influencing steric interactions .
- Data Interpretation : Compare torsion angles (e.g., C2-N-C=O) with computational models (DFT at B3LYP/6-31G* level) to validate crystallographic observations .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodology :
- Substituent Variation : Replace the 2,3-dimethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess effects on kinase inhibition .
- Scaffold Modification : Introduce azomethine derivatives via Schiff base reactions at the 2-amino position to enhance binding affinity. For example, 2-[(2-chlorobenzylidene)amino] derivatives show improved cytotoxicity in vitro .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target proteins (e.g., hydrogen bonding with methoxy oxygen) .
Q. How should researchers address contradictions in reported synthetic yields?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify bottlenecks (e.g., incomplete acylation) .
- Catalyst Screening : Compare yields using DMAP (4-dimethylaminopyridine) vs. HOBt (hydroxybenzotriazole) as coupling agents for amide bond formation .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. THF) to improve solubility of intermediates .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reaction progress under varying temperatures (Arrhenius plots) to determine activation energy for amide hydrolysis or ring-opening reactions.
- Isotopic Labeling : Use O-labeled water in hydrolysis experiments to trace oxygen incorporation into carboxamide products .
- Computational Analysis : Employ Gaussian09 to model transition states and identify rate-determining steps (e.g., nucleophilic attack at the carbonyl carbon) .
Q. How can conflicting bioactivity data across studies be reconciled?
- Methodology :
- Assay Standardization : Compare protocols for cell line passage numbers, serum concentrations, and incubation times, which may affect IC variability .
- Metabolite Screening : Use LC-MS/MS to detect degradation products (e.g., demethylated derivatives) that may contribute to off-target effects .
- Dose-Response Curves : Re-evaluate activity using a wider concentration range (0.1–200 µM) to identify biphasic responses or hormetic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
